n-[[(Diisopropylamino)-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-n-isopropyl-propan-2-amine
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Overview
Description
The compound N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride (5ZZ6AD3XYU) is a chemical compound with the molecular formula C24H36N4O7P2 and a molecular weight of 554.5128 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride involves the reaction of diisopropylamine with p-nitrophenylphosphonic dichloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation units to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert the nitro group to an .
Substitution: The compound can undergo substitution reactions where the diisopropyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonamidic anhydrides.
Scientific Research Applications
N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of .
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride involves its interaction with biological macromolecules . The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction is mediated through the phosphonamidic group , which mimics the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic acid
- N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic ester
- N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic chloride
Uniqueness
N,N-Diisopropyl-P-(p-nitrophenyl)phosphonamidic anhydride is unique due to its anhydride functional group , which imparts distinct reactivity compared to its acid, ester, and chloride counterparts. This uniqueness makes it valuable in specific synthetic applications where the anhydride functionality is required .
Properties
CAS No. |
5337-16-6 |
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Molecular Formula |
C24H36N4O7P2 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
N-[[[di(propan-2-yl)amino]-(4-nitrophenyl)phosphoryl]oxy-(4-nitrophenyl)phosphoryl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C24H36N4O7P2/c1-17(2)25(18(3)4)36(33,23-13-9-21(10-14-23)27(29)30)35-37(34,26(19(5)6)20(7)8)24-15-11-22(12-16-24)28(31)32/h9-20H,1-8H3 |
InChI Key |
QYSOTSPLJXOLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OP(=O)(C2=CC=C(C=C2)[N+](=O)[O-])N(C(C)C)C(C)C |
Origin of Product |
United States |
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